

Fmoc-N-amido-PEG6-amine molecular weight and formula

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Compound of Interest

Compound Name: *Fmoc-N-amido-PEG6-amine*

Cat. No.: *B11937765*

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Technical Data Sheet: Fmoc-N-amido-PEG6-amine

Introduction:

Fmoc-N-amido-PEG6-amine is a heterobifunctional linker molecule widely utilized in bioconjugation, drug delivery, and proteomics. It features a fluorenylmethyloxycarbonyl (Fmoc) protecting group on one terminus and a primary amine on the other, connected by a hydrophilic polyethylene glycol (PEG) spacer. The Fmoc group provides temporary protection of the amine, allowing for selective deprotection under basic conditions to facilitate subsequent conjugation reactions. The PEG chain enhances solubility in aqueous media, reduces aggregation, and minimizes immunogenicity of the resulting conjugates. This document provides a concise overview of the key physicochemical properties of **Fmoc-N-amido-PEG6-amine**.

Physicochemical Properties:

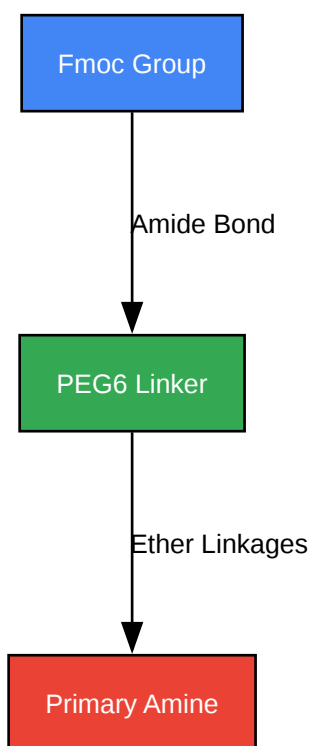
The fundamental molecular characteristics of **Fmoc-N-amido-PEG6-amine** are summarized in the table below. These values are crucial for stoichiometric calculations in conjugation reactions and for the characterization of resulting biomolecules.

Property	Value
Molecular Formula	C ₂₉ H ₄₂ N ₂ O ₈ [1][2]
Molecular Weight	546.65 g/mol [1][3]
Exact Mass	546.2900 g/mol [2]
Elemental Analysis	C: 63.72%, H: 7.74%, N: 5.12%, O: 23.41%[2]

Chemical Structure:

The structure of **Fmoc-N-amido-PEG6-amine** consists of three key components: the Fmoc protecting group, the PEG6 linker, and the terminal primary amine. The logical relationship between these components is illustrated in the diagram below.

Fmoc-N-amido-PEG6-amine Structure



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Figure 1: A diagram illustrating the components of **Fmoc-N-amido-PEG6-amine**.

Applications:

Fmoc-N-amido-PEG6-amine serves as a versatile tool in the development of complex biomolecules. A primary application is in the synthesis of Proteolysis Targeting Chimeras (PROTACs), where it functions as a PEG-based linker.^{[2][3]} The workflow for its use in solid-phase peptide synthesis (SPPS) is outlined below.

SPPS Workflow with Fmoc-N-amido-PEG6-amine

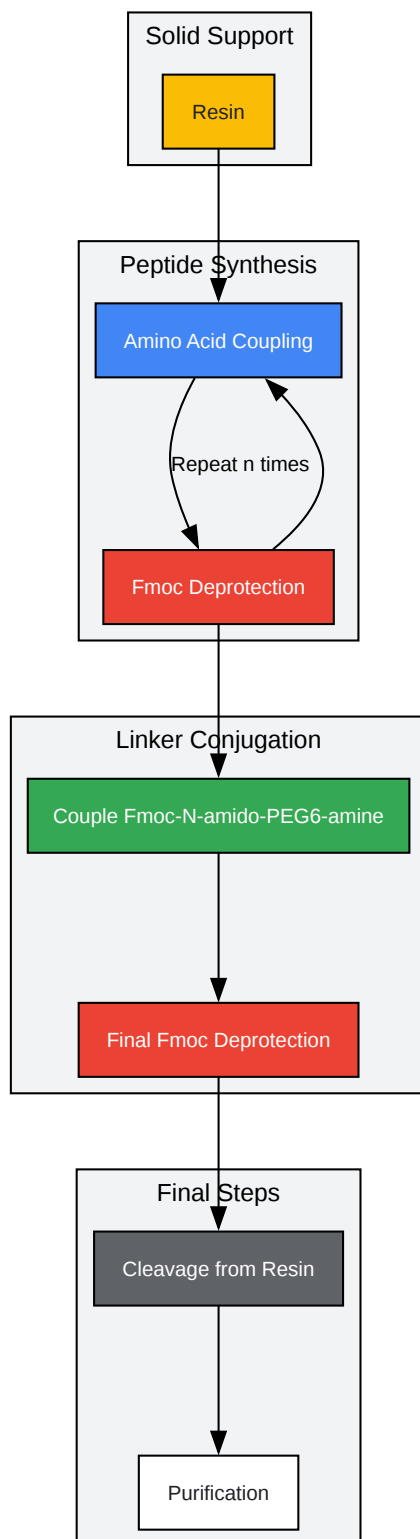
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Figure 2: A generalized workflow for the incorporation of **Fmoc-N-amido-PEG6-amine** in SPPS.

Experimental Protocols:

Detailed experimental protocols for the use of **Fmoc-N-amido-PEG6-amine** are highly dependent on the specific application. For instance, in peptide synthesis, standard Fmoc-based solid-phase peptide synthesis (SPPS) protocols are employed. The Fmoc group is typically removed using a solution of piperidine in a polar aprotic solvent such as dimethylformamide (DMF). The subsequent coupling of the exposed amine can be achieved using standard coupling reagents like HATU or HBTU. For PROTAC synthesis, the terminal amine of the deprotected linker can be reacted with a carboxylic acid-functionalized ligand for the target protein, often facilitated by amide bond forming reagents. It is recommended to consult established protocols for SPPS and bioconjugation for detailed methodologies.

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References

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